Ethyl 2,5-difluoro-4-nitrobenzoate
Overview
Description
Ethyl 2,5-difluoro-4-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group The ethyl ester group is attached to the carboxyl group of the benzoic acid
Mechanism of Action
In terms of pharmacokinetics, the properties of a compound like Ethyl 2,5-difluoro-4-nitrobenzoate would depend on factors such as its solubility, stability, and the presence of functional groups that might interact with biological molecules. For instance, the ethyl ester group (-COOC2H5) could potentially be hydrolyzed in the body to produce ethanol and a carboxylic acid .
The action environment of a compound refers to how factors such as pH, temperature, and the presence of other molecules might affect its stability and reactivity. For this compound, these factors could influence how readily it undergoes the reactions mentioned above .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-difluoro-4-nitrobenzoate typically involves the nitration of ethyl 2,5-difluorobenzoate. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-difluoro-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 2,5-difluoro-4-aminobenzoate.
Substitution: Ethyl 2,5-difluoro-4-(substituted)benzoate.
Hydrolysis: 2,5-difluoro-4-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2,5-difluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and fluorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
Ethyl 2,5-difluoro-4-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 2,4-difluoro-5-nitrobenzoate: Similar structure but with different substitution pattern, leading to different chemical reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical properties and reactivity.
2,5-Difluoro-4-nitrobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.
Properties
IUPAC Name |
ethyl 2,5-difluoro-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-7(11)8(12(14)15)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVLJZWOBHTSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673271 | |
Record name | Ethyl 2,5-difluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214367-00-6 | |
Record name | Ethyl 2,5-difluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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